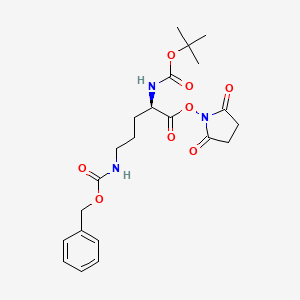![molecular formula C13H26N2O4 B6309236 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid CAS No. 2109172-86-1](/img/structure/B6309236.png)
3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid” is a complex organic molecule. It contains a tert-butyloxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of this compound likely involves the use of the BOC group as a protecting group for amines. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis could also involve the reduction of carboxylic acid derivatives to aldehydes .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the BOC protecting group and the dimethylamino propyl group. The empirical formula of a related compound, 3-(Dimethylamino)propionic acid hydrochloride, is C5H11NO2 · HCl .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the addition and removal of the BOC protecting group. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Acid chlorides can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. A related compound, 3-(Dimethylamino)propionic acid hydrochloride, has a molecular weight of 153.61 .作用機序
Target of Action
It’s known that this compound is atert-butyloxycarbonyl-protected amino acid ionic liquid . These types of compounds are typically used in peptide synthesis .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. A distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhances amide formation in the compound without the addition of a base . This leads to the synthesis of dipeptides in satisfactory yields .
Biochemical Pathways
The compound plays a crucial role in the synthesis of dipeptides . Dipeptides are molecules that consist of two amino acids joined by a single peptide bond. They are involved in various biological processes, including protein synthesis and enzymatic reactions.
Pharmacokinetics
It’s known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties can influence the compound’s bioavailability and its ability to reach its targets.
Result of Action
The primary result of the compound’s action is the formation of dipeptides . Dipeptides are essential components in biological systems, serving as building blocks for proteins and playing roles in various biochemical reactions.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s miscibility in various solvents can affect its ability to interact with its targets . Additionally, temperature can influence the compound’s state and reactivity .
将来の方向性
The future directions for the use of this compound could involve its application in the synthesis of other complex organic molecules. The BOC protecting group is a valuable tool in organic synthesis, and the development of new methods for its addition and removal could expand the range of possible reactions .
特性
IUPAC Name |
3-[3-(dimethylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)15(10-7-11(16)17)9-6-8-14(4)5/h6-10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTOTZHVESFYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN(C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
amino}propanoicacid](/img/structure/B6309203.png)
![3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)
![3-{[(Tert-butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)
amino}propanoic acid](/img/structure/B6309216.png)
![3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid](/img/structure/B6309222.png)
